N-(2-Nitrobenzyl)acrylamide
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Overview
Description
N-(2-Nitrobenzyl)acrylamide: is a photoreactive monomer that has gained attention due to its unique properties and potential applications in various fields. This compound is particularly notable for its ability to undergo photochemical reactions, making it useful in the development of stimuli-responsive materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrobenzyl)acrylamide typically involves the esterification of N-acryloylglycine with 2-nitrobenzyl amine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis. This includes scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-Nitrobenzyl)acrylamide undergoes various chemical reactions, including:
Photochemical Reactions: The compound is known for its photoreactivity, particularly under UV light.
Radical Cyclization: It can participate in radical cascade cyclization reactions, which are useful in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Photochemical Reactions: UV light at 365 nm is commonly used to induce photochemical reactions in this compound.
Radical Cyclization: Oxime esters are often used as reagents in radical cyclization reactions involving this compound.
Major Products Formed:
Acyl-Containing Pyrido[4,3,2-gh]phenanthridines: Radical cyclization reactions can produce complex polycyclic structures.
Scientific Research Applications
N-(2-Nitrobenzyl)acrylamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Nitrobenzyl)acrylamide primarily involves its photoreactivity. Upon exposure to UV light, the compound undergoes cleavage of the o-nitrobenzyl group, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as the formation of hydrogels through dual hydrogen bonding . The molecular targets and pathways involved in these reactions are primarily related to the photochemical properties of the compound.
Comparison with Similar Compounds
2-Nitrobenzyl Alcohol: This compound also exhibits photoreactivity and is used as a photoremovable protecting group.
N-(2-Nitrobenzyl)urea: Similar to N-(2-Nitrobenzyl)acrylamide, this compound is used in photoactivable bioactive molecules.
Uniqueness: this compound is unique due to its ability to form hydrogels with specific properties such as temperature sensitivity and self-healing. This makes it particularly valuable in applications requiring stimuli-responsive materials .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-5-3-4-6-9(8)12(14)15/h2-6H,1,7H2,(H,11,13) |
InChI Key |
IXSUBZUVFOXFMK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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